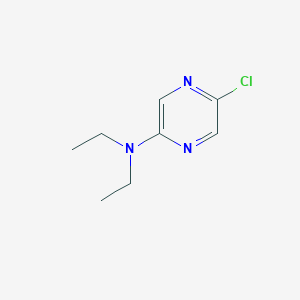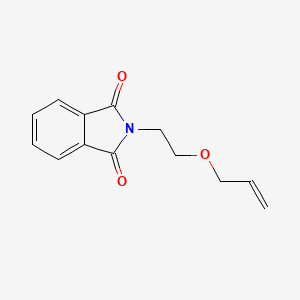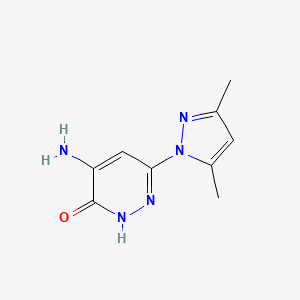
4-amino-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-ol
Übersicht
Beschreibung
The compound “4-amino-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-ol” is a chemical compound with a molecular weight of 111.14500 . It is also known as 3,5-Dimethyl-1H-pyrazol-4-amine .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, the synthesis of pyrazole-based ligands has been demonstrated via the condensation of (3,5-dimethyl-1H pyrazol-1-yl)methanol A with the appropriate primary amine .Molecular Structure Analysis
The molecular structure of this compound includes a pyrazole ring, which is a five-membered ring with three carbon atoms and two nitrogen atoms . The compound has a density of 1.16g/cm3 .Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not available, pyrazole compounds are known to participate in a variety of chemical reactions .Physical and Chemical Properties Analysis
The compound has a molecular weight of 111.14500, a density of 1.16g/cm3, and a boiling point of 300.7ºC at 760mmHg . The compound is also known to have a flashpoint of 161ºC .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Structure Analysis
Chemical Synthesis and Structure : This compound is used in the synthesis of various chemical structures. For example, it is involved in creating mononuclear ReI complexes, which show a non-regular octahedron around the rhenium(I) center. This synthesis demonstrates intramolecular hydrogen bonding and coplanarity in molecular structures (Saldías et al., 2020).
Derivative Synthesis for Biological Evaluation : Novel derivatives of this compound, including combinations with pyrimidine, 1,3,5-triazine, and 1,3,4-oxadiazole rings, are synthesized for preliminary biological evaluations. These derivatives have shown pronounced plant growth stimulant activity (Yengoyan et al., 2018).
Biological and Pharmacological Research
Antimicrobial and Anticancer Potential : Some derivatives, synthesized from this compound, have been evaluated for their antimicrobial and anticancer activities. Certain compounds showed higher anticancer activity compared to standard drugs like doxorubicin (Hafez et al., 2016).
Neurotropic Activity : Synthesized compounds from this chemical structure have been studied for their neurotropic activity. These compounds have shown potential in antagonizing corazole without exhibiting muscle relaxation, along with anxiolytic and antidepressant effects (Dashyan et al., 2022).
Material Science and Corrosion Studies
- Corrosion Inhibitor Efficiency : Theoretical studies of bipyrazolic-type organic compounds derived from this chemical have been conducted to determine their efficiency as corrosion inhibitors. These studies involve density functional theory (DFT) to understand the reactive sites and inhibition efficiencies of these compounds (Wang et al., 2006).
Miscellaneous Applications
- Herbicide Development : Substituted pyridazinone compounds, including derivatives of this chemical, have been studied for their potential as herbicides. They have been found to inhibit photosynthesis in plants, accounting for their phytotoxicity, and hold potential for the development of new herbicides (Hilton et al., 1969).
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Pyrazole-bearing compounds, which include this compound, are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . They have shown superior activity against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice .
Mode of Action
It’s suggested that the compound interacts with its targets, leading to changes that result in its antileishmanial and antimalarial activities
Biochemical Pathways
It’s known that cells produce free radicals and reactive oxygen species (ros) through their routine metabolic pathways, and these compounds increase dramatically under cellular damage
Result of Action
It’s known that the compound has potent antileishmanial and antimalarial activities
Eigenschaften
IUPAC Name |
5-amino-3-(3,5-dimethylpyrazol-1-yl)-1H-pyridazin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N5O/c1-5-3-6(2)14(13-5)8-4-7(10)9(15)12-11-8/h3-4H,1-2H3,(H2,10,11)(H,12,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMJFWCQYKYCHIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NNC(=O)C(=C2)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[(Methoxyamino)methyl]cyclobutan-1-ol](/img/structure/B1484202.png)

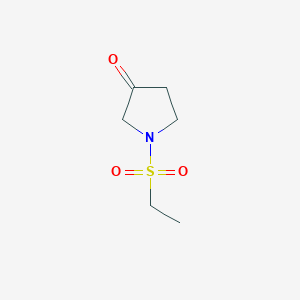
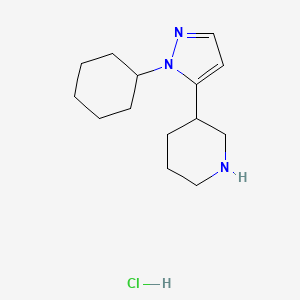



![Methyl 2-[4-(1-methoxy-1-methylethyl)-1H-1,2,3-triazol-1-yl]acetate](/img/structure/B1484214.png)
![5-Vinyl-5-azaspiro[2.4]heptan-4-one](/img/structure/B1484215.png)

